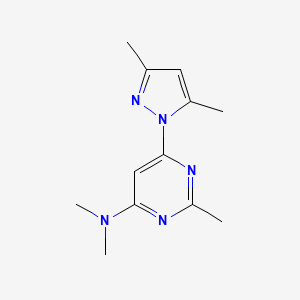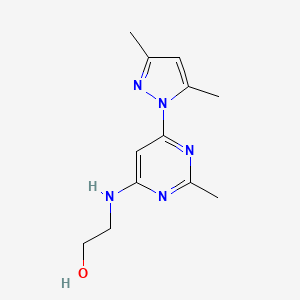![molecular formula C24H18BrN5O2 B3843297 2-(4-bromophenyl)-N-[(E)-1-(4-nitrophenyl)ethylideneamino]-6-phenylpyrimidin-4-amine](/img/structure/B3843297.png)
2-(4-bromophenyl)-N-[(E)-1-(4-nitrophenyl)ethylideneamino]-6-phenylpyrimidin-4-amine
Vue d'ensemble
Description
2-(4-bromophenyl)-N-[(E)-1-(4-nitrophenyl)ethylideneamino]-6-phenylpyrimidin-4-amine is a complex organic compound that features a pyrimidine core substituted with bromophenyl, nitrophenyl, and phenyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-N-[(E)-1-(4-nitrophenyl)ethylideneamino]-6-phenylpyrimidin-4-amine typically involves multi-step organic reactions. One common approach is the condensation reaction between 4-bromobenzaldehyde and 4-nitroacetophenone to form an intermediate, which is then reacted with 6-phenylpyrimidin-4-amine under specific conditions to yield the final product. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as p-toluenesulfonic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
2-(4-bromophenyl)-N-[(E)-1-(4-nitrophenyl)ethylideneamino]-6-phenylpyrimidin-4-amine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The pyrimidine ring can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and nucleophiles such as amines or thiols. Reaction conditions often involve elevated temperatures and pressures to facilitate the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amino derivative, while substitution reactions can introduce various functional groups onto the pyrimidine ring.
Applications De Recherche Scientifique
2-(4-bromophenyl)-N-[(E)-1-(4-nitrophenyl)ethylideneamino]-6-phenylpyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and materials.
Biology: The compound’s structural features make it a candidate for studying interactions with biological macromolecules.
Industry: Used in the development of advanced materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of 2-(4-bromophenyl)-N-[(E)-1-(4-nitrophenyl)ethylideneamino]-6-phenylpyrimidin-4-amine involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. The exact pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-bromophenyl 4-bromobenzoate
- 4-bromophenyl 4-nitrobenzoate
- 4-bromophenylacetic acid
- 4-bromophenylpyridine
Uniqueness
Compared to similar compounds, 2-(4-bromophenyl)-N-[(E)-1-(4-nitrophenyl)ethylideneamino]-6-phenylpyrimidin-4-amine is unique due to its combination of functional groups and the presence of a pyrimidine core. This unique structure imparts specific chemical and biological properties that make it valuable for various applications.
Propriétés
IUPAC Name |
2-(4-bromophenyl)-N-[(E)-1-(4-nitrophenyl)ethylideneamino]-6-phenylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18BrN5O2/c1-16(17-9-13-21(14-10-17)30(31)32)28-29-23-15-22(18-5-3-2-4-6-18)26-24(27-23)19-7-11-20(25)12-8-19/h2-15H,1H3,(H,26,27,29)/b28-16+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SONITBBWSHQCTJ-LQKURTRISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NNC1=NC(=NC(=C1)C2=CC=CC=C2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N\NC1=NC(=NC(=C1)C2=CC=CC=C2)C3=CC=C(C=C3)Br)/C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18BrN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
488.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(E)-(4-bromophenyl)methylideneamino]-6-morpholin-4-ylpyrimidin-4-amine](/img/structure/B3843236.png)
![N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-6-morpholin-4-ylpyrimidin-4-amine](/img/structure/B3843241.png)
![N-[(E)-(3-chlorophenyl)methylideneamino]-6-morpholin-4-ylpyrimidin-4-amine](/img/structure/B3843247.png)
![2-furaldehyde [6-(4-morpholinyl)-4-pyrimidinyl]hydrazone](/img/structure/B3843249.png)
![2-furaldehyde [6-(1-piperidinyl)-4-pyrimidinyl]hydrazone](/img/structure/B3843262.png)
![4-butoxybenzaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone](/img/structure/B3843271.png)
![2-(4-bromophenyl)-N-[(E)-1-(4-iodophenyl)ethylideneamino]-6-phenylpyrimidin-4-amine](/img/structure/B3843272.png)
![1-(3-aminophenyl)ethanone [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone](/img/structure/B3843275.png)
![2-(4-bromophenyl)-N-[(E)-1-(4-fluorophenyl)ethylideneamino]-6-phenylpyrimidin-4-amine](/img/structure/B3843279.png)
![1-(3-nitrophenyl)ethanone [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone](/img/structure/B3843293.png)
![2-(4-bromophenyl)-N-[(E)-1-(2,3,4,5,6-pentafluorophenyl)ethylideneamino]-6-phenylpyrimidin-4-amine](/img/structure/B3843295.png)

![3-fluorobenzaldehyde [2-(4-bromophenyl)-6-phenyl-4-pyrimidinyl]hydrazone](/img/structure/B3843309.png)

